molecular formula C10H13N B13945759 4-Methyl-3-(prop-1-en-2-yl)aniline CAS No. 561064-35-5

4-Methyl-3-(prop-1-en-2-yl)aniline

Cat. No.: B13945759
CAS No.: 561064-35-5
M. Wt: 147.22 g/mol
InChI Key: URTYQGWXYDWYDS-UHFFFAOYSA-N
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Description

4-Methyl-3-(prop-1-en-2-yl)aniline is an aromatic amine derivative characterized by a methyl group at the 4-position and a propenyl substituent (prop-1-en-2-yl) at the 3-position of the aniline ring. This compound is of interest in synthetic organic chemistry, particularly in the development of advanced intermediates for pharmaceuticals, agrochemicals, and functional materials. The propenyl group introduces steric and electronic effects that influence reactivity and molecular interactions, making it distinct from simpler aniline derivatives .

Synthesis of related compounds, such as 2-(prop-1-en-2-yl)aniline, involves Wittig reactions or coupling methodologies under inert atmospheres (e.g., nitrogen), followed by purification via column chromatography .

Properties

CAS No.

561064-35-5

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-methyl-3-prop-1-en-2-ylaniline

InChI

InChI=1S/C10H13N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-6H,1,11H2,2-3H3

InChI Key

URTYQGWXYDWYDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Methyl-3-(prop-1-en-2-yl)aniline involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .

Industrial Production Methods: Industrial production methods for this compound typically involve the reaction of isopropenyl with aniline or the reaction of isopropenyl with phosphoric acid diisopropyl ester to obtain 2-isopropyl aniline, which is then reacted with aniline .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(prop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 4-Methyl-3-(prop-1-en-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. For instance, in the Mannich reaction, the compound acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. This reaction is facilitated by the presence of a chiral catalyst, which ensures the formation of optically pure products . Additionally, the compound’s derivatives may interact with biological targets, enhancing their pharmacological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 4-methyl-3-(prop-1-en-2-yl)aniline and related aniline derivatives:

Compound Name Substituents (Position) Functional Groups Key Applications/Reactivity Reference
4-Methyl-3-(prop-1-en-2-yl)aniline Methyl (C4), propenyl (C3) Amine, alkene Intermediate for functional materials
2-(Prop-1-en-2-yl)aniline Propenyl (C2) Amine, alkene Suzuki coupling precursor
4-Methyl-N-[(2-methyl-1H-indol-3-yl)(3-pyridinyl)methyl]aniline Methyl (C4), indole-pyridinyl complex Amine, heterocyclic Pharmacological scaffolds
Ethyl (Z)-3-(4-methylanilino) oxalate Methyl (C4), ethyl oxalate ester Amine, ester Crystallography studies
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Chloro (C4, pyrimidine) Amine, halogen, pyrimidine Agrochemical intermediates

Crystallographic and Physicochemical Properties

  • Crystallography: Ethyl (Z)-3-(4-methylanilino) oxalate derivatives have been studied for their hydrogen-bonding networks and crystal packing, a feature less explored in propenyl-substituted anilines due to their lower symmetry .
  • Thermal Stability : Propenyl-substituted anilines generally exhibit lower thermal stability compared to halogenated derivatives, as seen in agrochemical intermediates like 4-chloro-2-(6-chloropyrimidin-4-yl)aniline .

Biological Activity

4-Methyl-3-(prop-1-en-2-yl)aniline, also known as an aniline derivative, has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme interactions. This article reviews the existing literature on its biological activity, synthesis, and potential applications in pharmacology.

Chemical Structure and Properties

The compound 4-Methyl-3-(prop-1-en-2-yl)aniline is characterized by the presence of a methyl group and a prop-1-en-2-yl side chain attached to the aniline structure. This specific arrangement may contribute to its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Research indicates that 4-Methyl-3-(prop-1-en-2-yl)aniline exhibits significant anticancer properties. Studies have shown that it interacts with various biochemical pathways that are crucial for cancer cell proliferation and survival. Notably, its activity has been evaluated against several cancer cell lines, demonstrating promising results:

Cell Line IC50 (µM) Notes
A549 (Lung)< 1High potency observed
MCF-7 (Breast)2.12Moderate potency
HT29 (Colon)0.43Strong antiproliferative activity

These findings suggest that 4-Methyl-3-(prop-1-en-2-yl)aniline could serve as a potential lead compound for the development of new anticancer therapies.

The mechanism through which 4-Methyl-3-(prop-1-en-2-yl)aniline exerts its biological effects is likely multifaceted, involving:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for tumor growth and metastasis.
  • Cell Cycle Regulation : It may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Signal Transduction Pathways : The compound could modulate signaling pathways that are often dysregulated in cancer.

Case Studies

A study published in 2022 highlighted the synthesis and evaluation of various aniline derivatives, including 4-Methyl-3-(prop-1-en-2-yl)aniline. The research focused on its role as a potential CDK2 inhibitor, showing IC50 values that indicate significant inhibitory activity against cyclin-dependent kinases involved in cell cycle regulation .

Another investigation assessed the compound's cytotoxic effects on multiple cancer cell lines, revealing its capacity to induce apoptosis and inhibit proliferation effectively.

Synthesis and Derivative Studies

The synthesis of 4-Methyl-3-(prop-1-en-2-yl)aniline involves straightforward chemical reactions typical for aniline derivatives. Various studies have explored modifications to enhance its biological activity:

  • Substituent Variations : Altering the position or type of substituents on the aniline ring can significantly affect biological activity.
  • Structural Analogues : Research into analogues has demonstrated how slight changes can improve potency or selectivity against specific cancer types .

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